Cas no 391234-97-2 (2S, 5R-Fenoterol)
2S, 5R-Fenoterol Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenediol,5-[(1R)-1-hydroxy-2-[[(1S)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
- 1,3-Benzenediol, 5-[(1R)-1-hydroxy-2-[[(1S)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
- Fenoterol hydrobromide impurity A (EP) -C
- Fenoterol hydrobromide impurity A (EP)
- Fenoterol EP Impurity A (R,S-Isomer)
- 2S, 5R-Fenoterol
- (1RS)-1-(3,5-Dihydroxyphenyl)-2-[[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanol
- (R,S)-fenoterol
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- Inchi: 1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17-/m0/s1
- InChI Key: LSLYOANBFKQKPT-GTNSWQLSSA-N
- SMILES: C1(O)=CC([C@@H](O)CN[C@@H](C)CC2=CC=C(O)C=C2)=CC(O)=C1
2S, 5R-Fenoterol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H998140-0.5mg |
2S, 5R-Fenoterol |
391234-97-2 | 0.5mg |
$ 170.00 | 2022-06-04 | ||
| TRC | H998140-2.5mg |
2S, 5R-Fenoterol |
391234-97-2 | 2.5mg |
$953.00 | 2023-05-18 | ||
| TRC | H998140-5mg |
2S, 5R-Fenoterol |
391234-97-2 | 5mg |
$1642.00 | 2023-05-18 | ||
| TRC | H998140-25mg |
2S, 5R-Fenoterol |
391234-97-2 | 25mg |
$ 11200.00 | 2023-09-07 | ||
| TRC | H998140-.5mg |
2S, 5R-Fenoterol |
391234-97-2 | 5mg |
$207.00 | 2023-05-18 |
2S, 5R-Fenoterol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2S, 5R-Fenoterol
Introduction to 2S, 5R-Fenoterol (CAS No. 391234-97-2) in Modern Pharmaceutical Research
2S, 5R-Fenoterol, identified by the Chemical Abstracts Service Number (CAS No.) 391234-97-2, is a significant compound in the realm of pharmaceutical chemistry and biology. This enantiomer-specific compound has garnered attention due to its unique stereochemical configuration and its potential applications in therapeutic interventions. The precise stereochemistry of 2S, 5R-Fenoterol distinguishes it from other isomers, making it a subject of extensive research in drug development and molecular pharmacology.
The compound belongs to the class of beta-adrenergic receptor agonists, which are widely used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The stereochemical purity of 2S, 5R-Fenoterol is critical, as different enantiomers can exhibit varying pharmacological properties. This specificity has led to its investigation as a potential lead compound for novel therapeutic agents that target beta-adrenergic receptors with high selectivity and efficacy.
Recent advancements in chiral synthesis have enabled the production of 2S, 5R-Fenoterol with high enantiomeric purity, which is essential for its application in clinical settings. The synthesis involves sophisticated catalytic methods that ensure the retention of the desired stereochemical configuration. These methods have been refined through interdisciplinary collaboration between organic chemists and biochemists, leveraging insights from computational chemistry to optimize reaction pathways.
The pharmacological profile of 2S, 5R-Fenoterol has been studied extensively in preclinical models. Research indicates that this enantiomer exhibits potent bronchodilatory effects with minimal side effects compared to racemic fenoterol or other beta-adrenergic agonists. The selectivity for specific beta-adrenergic receptors (e.g., β₂-adrenergic receptors) contributes to its favorable pharmacokinetic properties, including reduced cardiovascular effects and improved patient tolerance.
In vitro studies have demonstrated that 2S, 5R-Fenoterol interacts with beta-adrenergic receptors through a mechanism involving G-protein coupled signaling pathways. This interaction leads to the activation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently triggers smooth muscle relaxation and bronchodilation, which are key mechanisms in the treatment of respiratory disorders.
One of the most compelling aspects of 2S, 5R-Fenoterol is its potential as a prodrug or intermediate in the synthesis of more complex molecules. The stereochemical integrity of this compound allows for further derivatization into novel analogs with enhanced therapeutic profiles. Researchers are exploring modifications to its molecular structure to improve bioavailability, reduce metabolic clearance, and extend duration of action.
The clinical relevance of 2S, 5R-Fenoterol is underscored by ongoing clinical trials that aim to evaluate its efficacy and safety in human subjects suffering from respiratory conditions. These trials are designed to provide evidence supporting the development of new formulations or combination therapies that incorporate this compound. Preliminary results suggest that 2S, 5R-Fenoterol may offer advantages over existing treatments due to its targeted action and reduced systemic side effects.
The role of computational modeling in understanding the behavior of 2S, 5R-Fenoterol cannot be overstated. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into the binding interactions between this compound and biological targets. These insights are crucial for rational drug design and for predicting potential drug-drug interactions.
The environmental impact and sustainability considerations are also important when evaluating compounds like 2S, 5R-Fenoterol. Green chemistry principles have been applied to optimize synthetic routes, minimizing waste and reducing energy consumption during production. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.
Future directions in research on 2S, 5R-Fenoterol include exploring its potential applications beyond respiratory therapy. Preliminary data suggest that this compound may have anti-inflammatory properties and could be repurposed for treating inflammatory diseases or allergic conditions. Additionally, investigating its interactions with other biological pathways may uncover new therapeutic opportunities.
The regulatory landscape for approving new pharmaceuticals like 2S, 5R-Fenoterol is stringent but well-established. Manufacturers must navigate rigorous testing protocols to demonstrate safety and efficacy before market approval. Collaboration between academic researchers, industry scientists, and regulatory agencies ensures that new compounds meet high standards before being made available to patients.
In conclusion,2S, 5R-Fenoterol (CAS No. 391234-97-2) represents a promising advancement in pharmaceutical chemistry with significant implications for treating respiratory diseases. Its unique stereochemical configuration offers distinct advantages over existing treatments, while ongoing research continues to uncover new applications for this compound. As scientific understanding evolves and synthetic methodologies improve,2S, 5R-Fenoterol is poised to play an increasingly important role in modern medicine.
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